N-(4-phenoxyphenyl)-2-phenylacetamide
Description
N-(4-Phenoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a phenoxy group attached to the para position of the N-aryl ring. 2-Phenylacetamides are recognized for their versatility in organic synthesis and medicinal chemistry, exhibiting anticonvulsant, anticancer, and insecticidal properties depending on substituent patterns . The phenoxy substituent in this compound introduces steric and electronic effects that may influence its reactivity and pharmacological profile, warranting comparative analysis with related derivatives.
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C20H17NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChI Key |
BGYIJKUTMNNWAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzylation Reactions
EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group
- Electron-Withdrawing Groups (EWGs): The nitro group in NPA reduces nucleophilicity at the amide nitrogen, leading to competitive O-alkylation and even C-alkylation products. The N/O ratio ranges from 1.16 to 9.30, indicating substantial O-alkylation under phase-transfer conditions .
- Electron-Donating Groups (EDGs): Methyl and methoxy substituents (MPA, MetPA) enhance nitrogen nucleophilicity, favoring exclusive N-alkylation via the extraction mechanism .
Mechanistic Divergences
- Phase-Transfer Catalysis (PTC): Reactions involving EWGs (e.g., NPA) proceed via the interfacial mechanism, where ion pairs react at the phase boundary. In contrast, EDGs (e.g., MPA, MetPA) follow the extraction mechanism, where catalysts transfer reactants into the organic phase .
- Steric Considerations: Bulky substituents like phenoxy may hinder alkylation at the nitrogen center, though this remains untested in the provided evidence.
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